(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
CAS No.: 344912-39-6
Cat. No.: VC21331478
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344912-39-6 |
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Molecular Formula | C6H7N3O4 |
Molecular Weight | 185.14 g/mol |
IUPAC Name | 2-(5-methyl-3-nitropyrazol-1-yl)acetic acid |
Standard InChI | InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
Standard InChI Key | LBYOSHLKRWXEKE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC(=O)O)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=NN1CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, also known as 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, is a heterocyclic compound containing a substituted pyrazole ring. This compound is registered with the Chemical Abstracts Service (CAS) under the number 344912-39-6 .
Molecular Information and Chemical Identifiers
The compound exhibits a well-defined molecular structure characterized by a pyrazole core with specific functional group substitutions. The comprehensive chemical identifiers are presented in Table 1.
Table 1. Chemical Identifiers for (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Identifier | Value |
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CAS Number | 344912-39-6 |
Molecular Formula | C₆H₇N₃O₄ |
Molecular Weight | 185.14 g/mol |
InChI | InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |
InChIKey | LBYOSHLKRWXEKE-UHFFFAOYSA-N |
SMILES | OC(=O)Cn1nc(cc1C)N+[O-] |
European Community (EC) Number | 800-708-7 |
Structural Characteristics
The structure of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid features a pyrazole ring with three key substitutions:
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A methyl group at the 5-position
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A nitro group at the 3-position
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An acetic acid moiety attached to the nitrogen atom at the 1-position
This arrangement creates a molecule with distinctive chemical properties influenced by both the electron-withdrawing nitro group and the acidic carboxyl functionality .
Physical and Chemical Properties
Physical Properties
While comprehensive physical property data is limited in the available literature, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically exists as a solid at room temperature. Based on its structure and functional groups, it likely exhibits the following characteristics:
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Physical state: Solid at ambient temperature
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Solubility: Moderate solubility in polar organic solvents; limited water solubility due to the hydrophobic methyl group balanced by the hydrophilic carboxylic acid moiety
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Storage recommendation: Should be stored under refrigeration conditions for optimal stability
Chemical Properties and Reactivity
The chemical reactivity of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is primarily determined by its three functional groups:
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Carboxylic Acid Group: Participates in typical carboxylic acid reactions including esterification, amidation, and reduction reactions
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Nitro Group: Susceptible to reduction to form amino derivatives; can participate in nucleophilic substitution reactions
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Pyrazole Ring: Exhibits aromatic character with potential for electrophilic substitution reactions; the nitrogen atoms can coordinate with metal ions
Synthetic Methods and Preparation
General Synthetic Routes
The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves a multi-step approach with three key stages:
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Formation of the pyrazole core: Construction of the 5-methylpyrazole through condensation reactions between hydrazine and appropriate β-dicarbonyl compounds
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Nitration: Introduction of the nitro group at the 3-position using suitable nitrating agents
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N-alkylation: Attachment of the acetic acid moiety at the N-1 position through reaction with haloacetic acid derivatives
Specific Reaction Pathways
A proposed synthetic pathway for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid includes:
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Pyrazole Formation: Reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate to yield 5-methylpyrazole
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Nitration: Treatment of 5-methylpyrazole with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position
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N-Alkylation: Reaction of 5-methyl-3-nitropyrazole with chloroacetic acid in the presence of a base like potassium carbonate to attach the acetic acid functionality
Alternative Synthetic Approaches
An alternative approach may involve oxidation of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol to the corresponding acetic acid derivative. This route utilizes oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Chemical Reactions and Transformations
Functional Group Transformations
(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical transformations based on its functional groups:
Carboxylic Acid Reactions
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Esterification: Reaction with alcohols to form corresponding esters (e.g., ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate)
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Amidation: Formation of amide derivatives through reaction with amines
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Reduction: Conversion to alcohols (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol) using reducing agents
Nitro Group Transformations
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Reduction: Conversion to amino derivatives using hydrogen with palladium catalyst or other reducing agents
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Displacement: Potential substitution under specific conditions
Pyrazole Ring Modifications
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Electrophilic Substitutions: Reactions at available positions (primarily C-4) on the pyrazole ring
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Bromination: Formation of 4-bromo derivatives (e.g., (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)
Major Reaction Products
Key derivatives that can be synthesized from (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid include:
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Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate: Formed through esterification with ethanol
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2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol: Produced by reduction of the carboxylic acid group
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2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid: Formed by selective reduction of the nitro group
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(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Created through bromination at the 4-position of the pyrazole ring
Applications and Research Significance
Synthetic Chemistry Applications
(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid serves as a valuable building block in synthetic organic chemistry:
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Precursor for complex heterocycles: Used in the synthesis of more elaborate heterocyclic systems
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Functional group manipulation: Provides a platform for diverse functional group transformations
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Scaffold diversification: Enables creation of compound libraries for structure-activity relationship studies
Research Applications
In scientific research, this compound has several applications:
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Medicinal chemistry: As a scaffold for developing potential therapeutic agents
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Materials science: For creating novel materials with specific electronic or optical properties
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Synthetic methodology development: As a model compound for studying reaction mechanisms and developing new synthetic methods
Recommended Precautionary Measures
When handling (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, the following precautions are recommended:
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Personal protective equipment: Use appropriate gloves, eye protection, and laboratory coats
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Engineering controls: Work in well-ventilated areas or under a fume hood
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Storage: Store in tightly closed containers in cool, refrigerated conditions
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Exposure prevention: Avoid contact with skin, eyes, and inhalation of dust or vapors
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Emergency response: Have appropriate first-aid measures readily available
Regulatory Considerations
The compound is designated for research use only and should be handled according to standard laboratory safety protocols. Proper disposal methods should follow institutional and local regulations for chemical waste management .
Structural Analogs and Related Compounds
Structural Analogs
Several structural analogs of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid have been reported, with variations in substituents and functional groups:
Table 3. Structural Analogs of (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Structure-Activity Relationships
The biological and chemical properties of pyrazole derivatives like (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid are influenced by their substitution patterns:
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Methyl group at C-5: Affects lipophilicity and steric properties of the molecule
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Nitro group at C-3: Introduces electron-withdrawing characteristics and influences hydrogen bonding capabilities
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Acetic acid moiety at N-1: Provides acidic character and opportunities for additional functionalization
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Bromine substitution at C-4: In related compounds, increases lipophilicity and can enhance certain biological activities
The comparison of these analogs provides valuable insights for medicinal chemistry and structure optimization efforts.
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